molecular formula C27H26N2O4S B2574274 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 866897-58-7

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2574274
CAS RN: 866897-58-7
M. Wt: 474.58
InChI Key: XAIHUIUBPYQBOM-UHFFFAOYSA-N
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Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescent Properties

The research on amide-containing isoquinoline derivatives, similar to the compound of interest, has explored their potential in forming gels and crystalline structures when treated with various mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting applications in materials science for fluorescence-based sensors and devices. The distinct fluorescent properties, especially upon protonation or interaction with specific substances, highlight their utility in developing new fluorescent markers and probes (Karmakar, Sarma, & Baruah, 2007).

Antitumor and Antiviral Effects

Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro. Specifically, these compounds have demonstrated efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential application in the treatment of viral diseases. Their antitumor activity, particularly against CNS, renal, and breast cancer cell lines, as well as leukemia, further indicates their potential as leads for the development of new anticancer drugs (Ghosh et al., 2008).

Molecular Docking and Synthesis

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have provided insights into their broad-spectrum antitumor activity. Molecular docking studies have shown that some derivatives are more potent than conventional treatments, indicating their potential in cancer therapy. The design and synthesis of these compounds underscore the chemical versatility of quinoline derivatives for therapeutic applications (Al-Suwaidan et al., 2016).

Antimicrobial Activity

The design and synthesis of novel quinazolinone–sulfonamide linked hybrid entities have demonstrated varied degrees of antimicrobial activity against a range of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vanparia, Patel, Dixit, & Dixit, 2013).

Hemostatic Activity

The synthesis and screening of (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides revealed their hemostatic activity in vitro. This suggests potential applications in medical and surgical contexts, where controlling bleeding is crucial (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-17-5-9-21(10-6-17)28-26(30)16-29-15-25(27(31)23-13-18(2)7-12-24(23)29)34(32,33)22-11-8-19(3)20(4)14-22/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHUIUBPYQBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.